

A Comparative Guide to the Catalytic Activities of PARP1 and PARP2

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Compound of Interest

Compound Name: ADP-ribose

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This guide provides an objective comparison of the catalytic activities of two key nuclear enzymes, Poly(**ADP-ribose**) Polymerase 1 (PARP1) and Poly(**ADP-ribose**) Polymerase 2 (PARP2). Both enzymes play critical roles in the cellular response to DNA damage, primarily through the synthesis of poly(**ADP-ribose**) (PAR) chains from their substrate, nicotinamide adenine dinucleotide (NAD⁺). While they share structural similarities in their catalytic domains, their distinct functionalities and substrate specificities have significant implications for their roles in genomic stability and as therapeutic targets. This comparison is supported by experimental data to aid researchers in dissecting their unique and overlapping functions.

Core Catalytic Properties: A Head-to-Head Comparison

PARP1 is the primary architect of the cellular PAR response to DNA damage, accounting for approximately 80-90% of total PAR synthesis.[1] PARP2, while structurally similar, contributes a smaller but significant portion, estimated at 5-15% of cellular PARP activity.[2] This quantitative difference is a key distinguishing feature of their catalytic roles.

Feature	PARP1	PARP2	References
Contribution to Cellular PARylation	~80-90%	~5-15%	[1][2]
DNA Substrate Specificity	Broad: single- and double-strand breaks, G-quadruplexes, R-loops	More specific: nicks, gaps, and flap structures with a preference for 5'-phosphorylated ends	[1][3]
Catalytic Efficiency (NAD+)	kcat: 26.0 min ⁻¹ , Km: 212.9 μM	Data for direct comparison is limited, but generally considered to have a lower turnover rate than PARP1.	[2][4]

Differential Inhibition Profiles

The development of PARP inhibitors has been a major focus in cancer therapy. While many first-generation inhibitors target both PARP1 and PARP2, newer agents exhibit greater selectivity. This differential inhibition is critical for both dissecting the individual roles of each enzyme and for developing therapies with improved side-effect profiles.

Inhibitor	PARP1 IC50 (nM)	PARP2 IC50 (nM)	Selectivity (PARP1/PARP2)
Olaparib	~1-5	~1-2	~1-2
Rucaparib	~1-5	~1-2	~1-2
Niraparib	~2-4	~1-2	~2
Talazoparib	<1	<1	~1
Veliparib	~2-5	~1-3	~2

Note: IC50 values are compiled from various sources and may differ based on assay conditions. The selectivity is presented as a ratio of PARP2 IC50 to PARP1 IC50, where a value >1 indicates PARP2 selectivity and <1 indicates PARP1 selectivity.

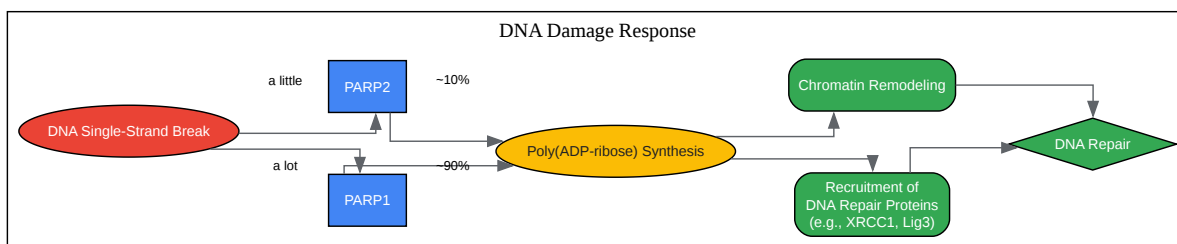
Distinct Protein Substrate Preferences

While both PARP1 and PARP2 PARylate a variety of nuclear proteins, including themselves (auto-PARylation) and histones, emerging evidence from proteomic studies suggests they have distinct substrate repertoires. This substrate specificity is a key determinant of their unique biological functions.

Substrate Class	PARP1-Specific Examples	PARP2-Specific Examples	Shared Substrates	References
DNA Repair	DNA-PKcs, Ku70/80, XRCC1	-	Histones, DNA Ligase III, DNA Polymerase β	[3][5]
Chromatin Remodeling	BRD7, ALC1	-	-	[5]
Transcription	Numerous transcription factors	-	-	[2]
Other	-	FK506-binding protein 3, SH3 and cysteine-rich domain-containing protein 1	-	[6]

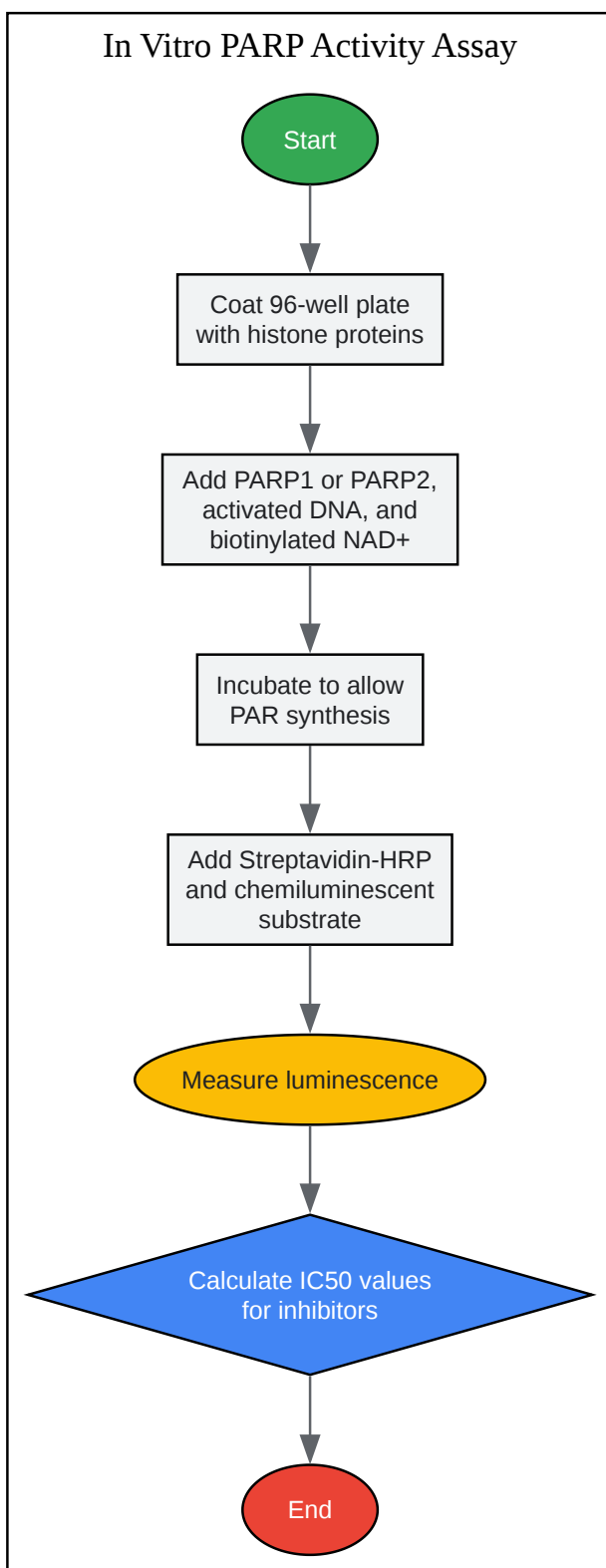
Signaling Pathways and Experimental Workflows

To visualize the roles of PARP1 and PARP2 in cellular processes and the methodologies used to study them, the following diagrams are provided.



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Caption: Role of PARP1 and PARP2 in the DNA damage response pathway.



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